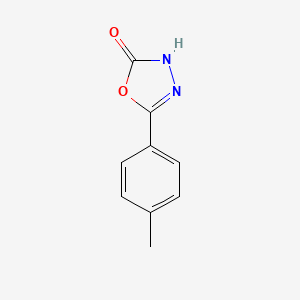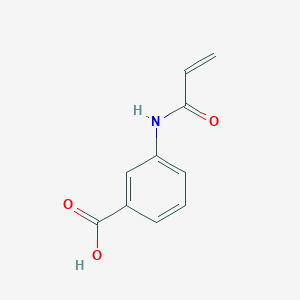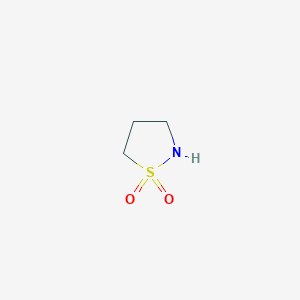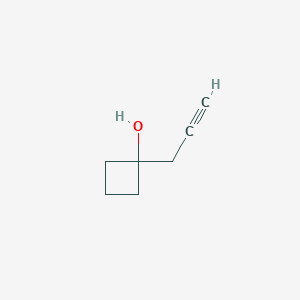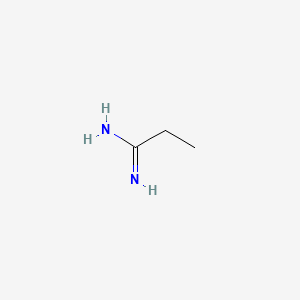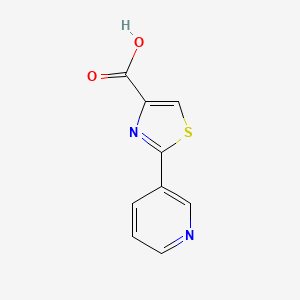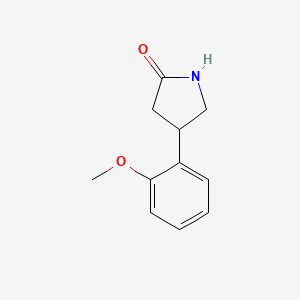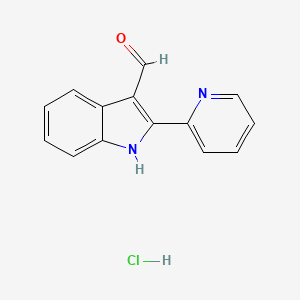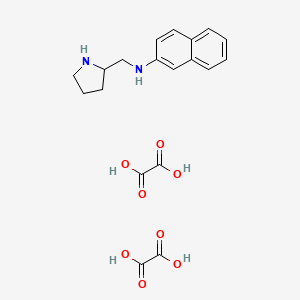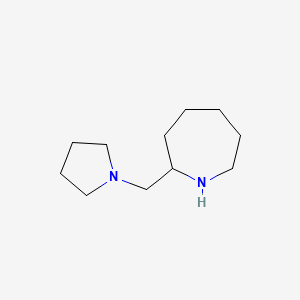
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotriacetate, also known as Ru(hfac)3, is a coordination compound of ruthenium with the acetate anion, forming a coordination complex. This complex has a wide range of applications in the fields of scientific research, including in the areas of catalysis, materials science, and biochemistry.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate involves the reaction of Ruthenium(III) chloride with sodium acetate in the presence of acetic acid to form Ruthenium(III) acetate. This is then reacted with sodium hydroxide to form Ruthenium(III) hydroxide, which is further reacted with acetic acid to form Ruthenium(III) acetate. Finally, this is reacted with sodium acetate and sodium hydroxide to form the desired compound.
Starting Materials
Ruthenium(III) chloride, Sodium acetate, Acetic acid, Sodium hydroxide
Reaction
Ruthenium(III) chloride is dissolved in water, Sodium acetate and acetic acid are added to the solution and stirred, The mixture is heated to 80-90°C for 2-3 hours, The resulting Ruthenium(III) acetate is filtered and washed with water, Sodium hydroxide is added to the Ruthenium(III) acetate solution and stirred, The mixture is heated to 80-90°C for 2-3 hours, The resulting Ruthenium(III) hydroxide is filtered and washed with water, Acetic acid is added to the Ruthenium(III) hydroxide solution and stirred, The mixture is heated to 80-90°C for 2-3 hours, The resulting Ruthenium(III) acetate is filtered and washed with water, Sodium acetate and sodium hydroxide are added to the Ruthenium(III) acetate solution and stirred, The mixture is heated to 80-90°C for 2-3 hours, The resulting Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate is filtered and washed with wate
Aplicaciones Científicas De Investigación
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 is a versatile compound with a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, due to its ability to activate C-H bonds and promote a variety of chemical reactions. It has also been used in the synthesis of new materials, such as nanowires, and in the study of biomolecules.
Mecanismo De Acción
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 is a coordination complex, which means that it binds to other molecules through electrostatic interactions. In this case, the ruthenium atom is bound to six acetate anions, forming a hexagonal structure. This structure is stabilized by the electrostatic interactions between the positively charged ruthenium atom and the negatively charged acetate anions.
Efectos Bioquímicos Y Fisiológicos
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 has been studied for its potential use in therapeutic applications. In particular, it has been studied for its ability to inhibit the growth of certain cancer cells, as well as its potential to act as an antioxidant. However, further research is needed in order to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 is a relatively stable and robust compound, making it well suited for use in laboratory experiments. It is easy to synthesize and can be stored for long periods of time without degradation. However, it is a relatively expensive compound, which can limit its use in some laboratory experiments.
Direcciones Futuras
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 has a wide range of potential applications in scientific research, and there are many potential future directions for research into this compound. These include further exploration of its potential use in therapeutic applications, as well as its potential use in the synthesis of new materials and the study of biomolecules. Additionally, further research could be conducted into the structure and properties of this compound, as well as its potential to act as a catalyst in organic synthesis.
Propiedades
Número CAS |
55466-76-7 |
|---|---|
Nombre del producto |
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate |
Fórmula molecular |
C14H21O14Ru3+2 |
Peso molecular |
716.5 g/mol |
Nombre IUPAC |
ruthenium(3+);heptaacetate |
InChI |
InChI=1S/7C2H4O2.3Ru/c7*1-2(3)4;;;/h7*1H3,(H,3,4);;;/q;;;;;;;3*+3/p-7 |
Clave InChI |
YLYBKNICSPYRDA-UHFFFAOYSA-G |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3].[Ru+3].[Ru+3] |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3].[Ru+3].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



